molecular formula C20H15ClN4O3 B2830656 1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one CAS No. 872623-33-1

1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one

Cat. No.: B2830656
CAS No.: 872623-33-1
M. Wt: 394.82
InChI Key: NVZANWDNEGCZDN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1. The 4-position of the pyrazolo-pyrimidine is linked via an ether bond to a 3-methoxyphenyl ring bearing an acetyl group (ethanone) at position 2. The 4-chlorophenyl and 3-methoxy substituents likely enhance lipophilicity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

1-[4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-12(26)13-3-8-17(18(9-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-6-4-14(21)5-7-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZANWDNEGCZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-chlorobenzaldehyde under acidic conditions.

    Etherification: The final step is the etherification of the intermediate with 3-methoxyphenol in the presence of a suitable catalyst like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]Pyrimidine Derivatives with Chlorophenyl Substituents

  • 1-(4-(4-[5-(4-Chlorophenyl)-1H-Pyrazol-3-yl]Piperidino)-3-Nitrophenyl)Ethan-1-One (CAS 1030856-24-6) Structure: Contains a piperidine-linked pyrazole ring and a nitro group on the phenyl ring. Molecular Weight: 424.88 g/mol. Key Differences: The nitro group may reduce solubility compared to the methoxy group in the target compound. Nitro substituents are associated with higher toxicity risks . Activity: No direct biological data, but nitro groups often correlate with antimicrobial activity .
  • 1-[(4-Chlorophenyl)Methyl]-N-(2-Methoxyethyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine (CAS 612523-74-7) Structure: Features a benzyl-substituted pyrazolo-pyrimidine with a methoxyethylamine group. Molecular Weight: 356.83 g/mol. Key Differences: The methoxyethylamine side chain may improve water solubility, but the lack of an ethanone group could reduce binding affinity in kinase targets .

Pyrazolo[3,4-d]Pyrimidine Derivatives with Methoxy/Aryl Substituents

  • 1-(4-Methoxyphenyl)-4-[4-(3-Methoxyphenyl)Piperazin-1-yl]Pyrazolo[3,4-d]Pyrimidine (CAS 393845-99-3) Structure: Includes a piperazine linker and dual methoxy groups. Molecular Weight: 442.49 g/mol. Key Differences: The piperazine moiety enhances solubility but may introduce metabolic instability. Dual methoxy groups could synergize antioxidant effects, as seen in pyridinone analogs .

Non-Pyrazolo-Pyrimidine Analogs with Ethanone Substituents

  • Pyridin-2(1H)-One Derivatives of 1-(4-Hydroxy-3-Methoxyphenyl)Ethan-1-One Structure: Pyridinone core with 4-hydroxy-3-methoxyphenyl and bromophenyl substituents. Key Findings: Bromophenyl derivatives exhibited 79.05% antioxidant activity (vs. ascorbic acid: 82.71%), while methoxyphenyl analogs showed only 17.55% activity . Relevance: Highlights the critical role of electron-withdrawing groups (e.g., bromo) in enhancing antioxidant capacity, suggesting the target compound’s 4-chlorophenyl group may offer similar benefits .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, 3-methoxyphenyl-ethanone ~436 (estimated) Likely kinase inhibition, moderate solubility
1-(4-Nitrophenyl-Piperidino)Ethanone Pyrazolo[3,4-d]pyrimidine Piperidine-pyrazole, nitro group 424.88 Potential antimicrobial, low solubility
CAS 612523-74-7 Pyrazolo[3,4-d]pyrimidine Benzyl, methoxyethylamine 356.83 Improved solubility, kinase targeting
Pyridin-2(1H)-one Bromophenyl Derivative Pyridinone Bromophenyl, hydroxy-methoxyphenyl ~380 (estimated) 79.05% antioxidant activity

Key Research Findings

  • Substituent Effects: Chlorophenyl vs. Bromophenyl: Bromophenyl groups in pyridinones enhance antioxidant activity , while chlorophenyl groups in pyrazolo-pyrimidines improve kinase binding via hydrophobic interactions . Methoxy Groups: The 3-methoxy substituent in the target compound likely balances lipophilicity and solubility, contrasting with nitro groups in CAS 1030856-24-6, which reduce solubility .
  • Synthetic Challenges : Multi-step synthesis is required for compounds with ether linkages (e.g., target compound) compared to simpler alkylation reactions in piperazine-linked analogs .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., PDB ID 1E8) .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with logP and IC50_{50} data .

What strategies ensure regioselectivity during substituent introduction?

Q. Advanced

  • Directing groups : Use nitro or methoxy groups to orient electrophilic aromatic substitution .
  • Crystallographic validation : Resolve ambiguous regiochemistry via single-crystal X-ray diffraction .

Which solvent systems and catalysts are critical for key synthetic steps?

Q. Basic

  • Etherification : DMF with K2_2CO3_3 as base .
  • Cyclization : Ethanol or toluene with Pd/C (5% wt) for hydrogenation steps .

How can discrepancies in enzyme inhibition data be analyzed?

Q. Advanced

  • Enzyme kinetics : Compare KmK_m and VmaxV_{max} values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm direct target engagement .

What protocols assess compound stability under physiological conditions?

Q. Advanced

  • HPLC stability studies : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24h; monitor degradation via peak area reduction .
  • Light sensitivity : Expose to UV (254 nm) for 48h and analyze by LC-MS for photodegradants .

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